molecular formula C12H15NO2 B13961607 3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine

3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine

Katalognummer: B13961607
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: HNVIKPRBSCQTCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Vorbereitungsmethoden

The synthesis of 3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine typically involves several steps. One common method includes the reaction of 2-methylbenzofuran with an appropriate alkylating agent to introduce the propan-1-amine group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activities make it a candidate for studies related to anti-tumor, antibacterial, and anti-viral properties.

    Medicine: Due to its potential therapeutic effects, it is investigated for use in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

3-[(2-methyl-1-benzofuran-5-yl)oxy]propan-1-amine

InChI

InChI=1S/C12H15NO2/c1-9-7-10-8-11(14-6-2-5-13)3-4-12(10)15-9/h3-4,7-8H,2,5-6,13H2,1H3

InChI-Schlüssel

HNVIKPRBSCQTCG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(O1)C=CC(=C2)OCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.